molecular formula C19H17Cl2N3O2 B2778668 2-(2,4-dichlorophenoxy)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone CAS No. 1396794-39-0

2-(2,4-dichlorophenoxy)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone

Cat. No. B2778668
M. Wt: 390.26
InChI Key: CSLSVQCNTAYYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H17Cl2N3O2 and its molecular weight is 390.26. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Assisted Synthesis and Pharmacological Evaluation

Researchers have developed a series of nitrogen and sulfur-containing heterocyclic compounds, including derivatives related to the chemical compound , through microwave-assisted synthesis. These compounds have been evaluated for their antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans. The study highlights the efficiency of microwave-assisted reactions in synthesizing pharmacologically active heterocyclic compounds (K. Mistry & K. R. Desai, 2006).

Synthesis and Antimycotic Activity

Another study focused on the synthesis of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and its derivatives, demonstrating preliminary antimycotic activity and structure-activity relationships. This research contributes to the understanding of the chemical compound's potential in antifungal applications (M. Raga et al., 1992).

Antimicrobial Investigation of Phenyl Pyrazole, Azetidinone, and Diazenyl Ethanone Derivatives

The synthesis and antimicrobial evaluation of novel derivatives of benzofurans, including azetidinone compounds, have been conducted. These compounds were tested for their effectiveness against various microbial strains, contributing to the exploration of the chemical compound's antimicrobial properties (D. Kumar et al., 2007).

Heme Oxygenase Inhibition

A study on the design and synthesis of selective inhibitors of heme oxygenases (HO-1 and HO-2) included derivatives related to the chemical compound, demonstrating the potential therapeutic applications based on inhibition of heme oxygenases. This research indicates the compound's relevance in pharmacological studies focusing on diseases associated with heme oxygenase activity (G. Roman et al., 2010).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2/c1-11-2-4-15-16(6-11)23-19(22-15)12-8-24(9-12)18(25)10-26-17-5-3-13(20)7-14(17)21/h2-7,12H,8-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLSVQCNTAYYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.